Corrosion Inhibition Efficiency on Copper: Direct Head-to-Head Comparison of Imidazole Derivatives in 0.5 M HCl
A systematic study directly compared five imidazole derivatives under identical conditions. The regioisomer 1-(p-tolyl)-4-methylimidazole demonstrated the highest inhibitory efficiency among all tested compounds, outperforming imidazole, 4-methylimidazole, 4-methyl-5-hydroxymethylimidazole, and 1-phenyl-4-methylimidazole [1]. The activation energy for the corrosion process in the presence of 1-(p-tolyl)-4-methylimidazole was 5 kJ/mol, the highest value among the series, consistent with strongest adsorption and most effective surface blocking [1]. The standard free energy of adsorption was -16 kJ/mol, indicating physisorption [1]. While these data are for the 1-(p-tolyl) regioisomer rather than the 2-(p-tolyl) target compound, the presence of the p-tolyl group is the key structural determinant of superior inhibition, as the 1-phenyl analog (lacking the methyl group) consistently showed lower efficiency [1].
| Evidence Dimension | Inhibitory efficiency ranking for copper corrosion in 0.5 M HCl |
|---|---|
| Target Compound Data | 1-(p-tolyl)-4-methylimidazole: Ranked #1 (best) among five imidazole derivatives; highest activation energy (5 kJ/mol) |
| Comparator Or Baseline | Imidazole, 4-methylimidazole, 4-methyl-5-hydroxymethylimidazole, 1-phenyl-4-methylimidazole: All ranked lower; activation energies 3–5 kJ/mol |
| Quantified Difference | Qualitatively ranked as best; activation energy at upper end of 3–5 kJ/mol range; adsorption free energy -16 kJ/mol |
| Conditions | Copper electrode in 0.5 M HCl; potentiodynamic polarization; temperature dependence measured |
Why This Matters
Procurement for corrosion inhibitor research should prioritize p-tolyl-containing imidazole scaffolds, as the tolyl substituent is the key driver of inhibitory efficiency relative to phenyl or unsubstituted analogs.
- [1] Gasparac, R.; Martin, C.R.; Stupnisek-Lisac, E. In Situ Studies of Imidazole and Its Derivatives as Copper Corrosion Inhibitors. I. Activation Energies and Thermodynamics of Adsorption. J. Electrochem. Soc. 2000, 147, 548. DOI: 10.1149/1.1393230. View Source
